Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide
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Overview
Description
Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide is a chemical compound known for its unique structure and properties It belongs to the class of pyrimidinium salts, which are characterized by a pyrimidine ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide typically involves the reaction of 4-bromobenzaldehyde with 4-methylpyrimidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through a condensation mechanism, forming the desired pyrimidinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidinium salts.
Scientific Research Applications
Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridinium salts: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Quaternary ammonium salts: Contain a positively charged nitrogen atom but differ in the overall structure.
Uniqueness
Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide is unique due to the presence of the bromophenyl and oxoethyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
212059-97-7 |
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Molecular Formula |
C13H12Br2N2O |
Molecular Weight |
372.05 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(4-methylpyrimidin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C13H12BrN2O.BrH/c1-10-6-7-16(9-15-10)8-13(17)11-2-4-12(14)5-3-11;/h2-7,9H,8H2,1H3;1H/q+1;/p-1 |
InChI Key |
MFFLOWYMRXLRCS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Br.[Br-] |
Origin of Product |
United States |
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